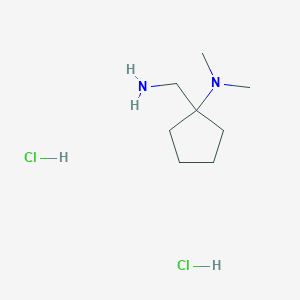

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride

Overview

Description

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride is a chemical compound with the following properties:

- Molecular Formula : C<sub>8</sub>H<sub>20</sub>N<sub>2</sub>Cl<sub>2</sub>

- Molecular Weight : 215.16 g/mol

- IUPAC Name : 1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride

Synthesis Analysis

The synthesis of this compound involves the reaction of N,N-dimethylcyclopentanamine with formaldehyde (methanal) to form the aminomethyl group. The subsequent treatment with hydrochloric acid yields the dihydrochloride salt. The synthetic pathway can be summarized as follows:

- N,N-dimethylcyclopentanamine + Formaldehyde → 1-(Aminomethyl)-N,N-dimethylcyclopentanamine

- 1-(Aminomethyl)-N,N-dimethylcyclopentanamine + Hydrochloric Acid → 1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride

Molecular Structure Analysis

The compound’s molecular structure consists of a cyclopentane ring with an aminomethyl substituent. The two chloride ions are associated with the amino group. The dihydrochloride form enhances solubility and stability.

Chemical Reactions Analysis

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride can participate in various chemical reactions, including:

- Basicity : The amino group can act as a base, accepting protons.

- Reductive Amination : It can undergo reductive amination reactions with aldehydes or ketones.

- Salt Formation : The dihydrochloride salt readily dissociates in water, releasing the cationic form.

Physical And Chemical Properties Analysis

- Physical State : Typically a white crystalline powder .

- Solubility : Soluble in water due to the hydrochloride salt form.

- Melting Point : Varies, but typically around 150°C .

- Stability : Stable under normal conditions.

Safety And Hazards

- Toxicity : The compound is generally considered low-to-moderate in toxicity.

- Handling Precautions : Use appropriate protective gear (gloves, goggles) when handling.

- Storage : Store in a cool, dry place away from direct sunlight.

Future Directions

Research avenues for 1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride include:

- Biological Activity : Investigate potential pharmacological applications.

- Derivatives : Explore modifications to enhance specific properties.

- Industrial Applications : Assess its utility in catalysis or material science.

Please note that this analysis is based on available literature and may require further validation through experimental studies. For more detailed information, consult relevant peer-reviewed papers12.

properties

IUPAC Name |

1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)8(7-9)5-3-4-6-8;;/h3-7,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXFUBSDVYEFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCC1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

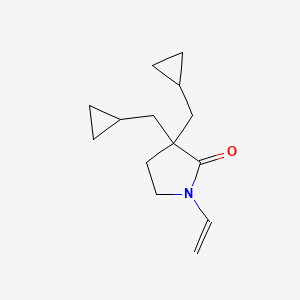

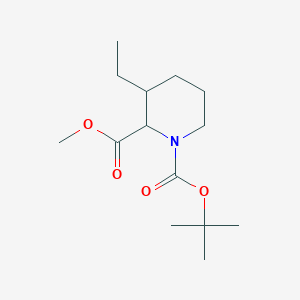

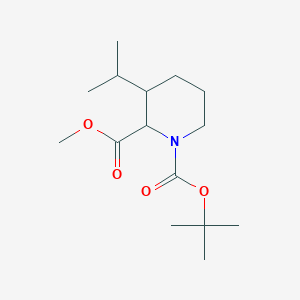

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol](/img/structure/B1486185.png)

![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)

![1-Azaspiro[3.5]nonane trifluoroacetate](/img/structure/B1486208.png)